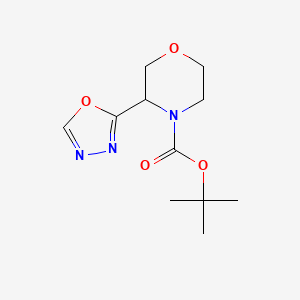

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

概要

説明

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate is an organic compound with the molecular formula C11H17N3O4 It is a morpholine derivative containing an oxadiazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with a suitable oxadiazole precursor. One common method is the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The oxadiazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like DMF or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological properties:

- Antibacterial Activity : Research indicates that oxadiazole-containing compounds can exhibit significant antibacterial effects. For example, studies on similar oxadiazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Properties : Compounds with oxadiazole linkers are being explored for their ability to inhibit cancer cell proliferation. The structural features of these compounds may allow them to interact with specific biological targets involved in cancer pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced properties. Its ability to participate in various chemical reactions allows for the development of materials with tailored functionalities.

- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.

Interaction Studies

Understanding the interaction mechanisms of this compound is crucial for elucidating its biological activity:

- Binding Affinity Studies : Research has focused on determining the binding affinity of this compound to various receptors and enzymes. Such studies help clarify its mechanism of action and potential therapeutic applications.

作用機序

The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through the oxadiazole ring and morpholine moiety. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

類似化合物との比較

Similar Compounds

Similar compounds to tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate include:

- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

- Tert-butyl 3-oxoazetidine-1-carboxylate

- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

This compound is unique due to the combination of the oxadiazole ring and morpholine moiety, which imparts distinct chemical and biological properties. The oxadiazole ring provides a versatile scaffold for chemical modifications, while the morpholine ring enhances the compound’s solubility and bioavailability. This combination makes it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis.

生物活性

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS Number: 1803585-27-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a morpholine ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 252.28 g/mol. The presence of the oxadiazole ring is particularly notable as it has been associated with various biological activities, including antimicrobial and anticancer effects.

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors involved in cell signaling pathways, potentially modulating their activity.

- Cytotoxicity : Research indicates that compounds containing oxadiazole rings can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown promising results against leukemia and breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-C7 (T acute lymphoblastic leukemia) | 0.5 | Induction of apoptosis |

| MCF-7 (breast adenocarcinoma) | 1.2 | Caspase activation |

| U937 (acute monocytic leukemia) | 0.8 | Cell cycle arrest |

These findings indicate that the compound has a potent effect on various cancer cell lines, suggesting its potential as a therapeutic agent.

Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several oxadiazole derivatives, including this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which oxadiazole derivatives induce apoptosis. Flow cytometry assays revealed that treatment with this compound led to increased levels of p53 and activated caspase pathways in treated cells. This suggests that the compound may promote programmed cell death through intrinsic apoptotic pathways .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.

- Coupling Reaction : The oxadiazole derivative is then coupled with tert-butyl morpholine under suitable conditions (e.g., using coupling agents like EDC or DCC) to form the final product.

特性

IUPAC Name |

tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(15)14-4-5-16-6-8(14)9-13-12-7-17-9/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCOTAUCLIZINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136732 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-27-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。